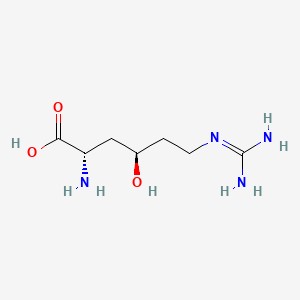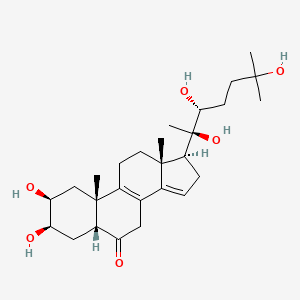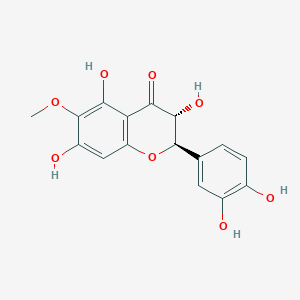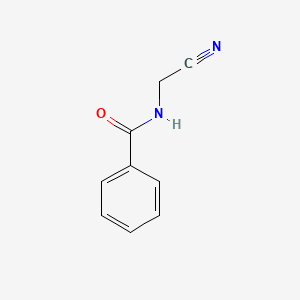
苯甲酰基乙腈
描述
Benzamidoacetonitrile is a chemical compound with the molecular formula C9H8N2O . It is also known as N-(cyanomethyl)benzamide . The molecular weight of Benzamidoacetonitrile is 160.17 .
Synthesis Analysis
Benzamidoacetonitrile can be synthesized through various methods. One such method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .Molecular Structure Analysis
The molecular structure of Benzamidoacetonitrile can be analyzed using various techniques such as Raman spectroscopy, Fourier transform infrared spectroscopy (FTIR), Ultraviolet–visible (UV–Vis) spectroscopy, X-ray photoelectron spectroscopy (XPS), Diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), X-ray diffraction (XRD), and nuclear magnetic resonance (NMR) . The InChI key for Benzamidoacetonitrile is LPKZSPQPPSEVSX-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving Benzamidoacetonitrile can be analyzed using various techniques. For instance, acetonitrile and benzonitrile can be used as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzamidoacetonitrile can be analyzed using various techniques. For instance, the molecular weight, logP, logS, heavy atom count, ring count, hydrogen bond acceptor count, hydrogen bond donor count, rotatable bond count, and topological polar surface area can be determined .科学研究应用
抑制COPD治疗中的半胱氨酸蛋白酶:苯甲酰基乙腈衍生物,特别是N-取代乙腈抑制剂,已被确认为半胱氨酸蛋白酶L的有效抑制剂,可用于治疗慢性阻塞性肺疾病(COPD)和其他由半胱氨酸蛋白酶L或半胱氨酸蛋白酶S介导的疾病(AstraZeneca AB, 2001)。
抗肿瘤活性:某些苯甲酰胺衍生物,如MS-27-275,显示出显著的抗肿瘤活性。这些化合物抑制组蛋白去乙酰化酶,导致核组蛋白的高乙酰化,并在各种肿瘤细胞系中诱导细胞周期停滞和凋亡(A. Saito et al., 1999)。
心理治疗药物的开发:苯醌胺,一种苯醌啶酰胺衍生物,显示出在缓解临床焦虑方面的潜力,而不干扰正常功能能力,展示了苯甲酰胺在心理药理学研究中的潜力(A. Scriabine et al., 1963)。
合成抗微生物剂:从β-烯胺基腈合成和评估新的苯基香豆素和相关化合物,包括一些基于苯甲酰基乙腈结构的化合物,显示出在开发抗微生物剂方面的潜力(Mohamed H. Hekal et al., 2021)。
在植物生理学中的应用:类似RH-4032的苯甲酰胺已被用于研究植物中的抗微管剂,表明它们在植物生理学研究中的实用性(D. Young & V. T. Lewandowski, 2000)。
治疗慢性轻度抑郁症和精神分裂症的潜力:取代苯甲酰胺,如舒必利和阿米舒利,已被用于治疗慢性轻度抑郁症和精神分裂症,突显了它们在神经精神药理学中的重要性(L. Pani & G. Gessa, 2002)。
放射性同位素和金属载体:苯甲酰胺已被探索作为医学成像和治疗中的放射性同位素和金属载体,特别是用于靶向黑色素瘤细胞(D. Oltmanns et al., 2009)。
未来方向
属性
IUPAC Name |
N-(cyanomethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKZSPQPPSEVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205466 | |
| Record name | Benzoylamidoacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamidoacetonitrile | |
CAS RN |
5692-27-3 | |
| Record name | Benzamidoacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005692273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hippuronitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoylamidoacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BENZAMIDOACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FBV0YMD6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


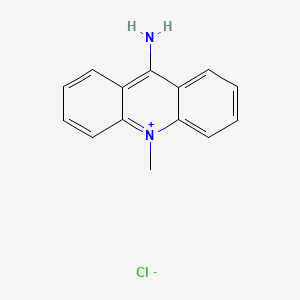
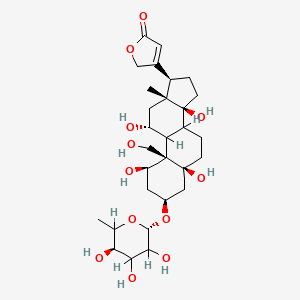
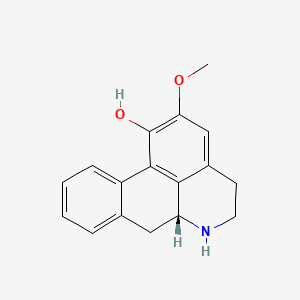
![3-Tert-butyl-7-[[2-(4-methylphenyl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1196500.png)
![carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1196502.png)
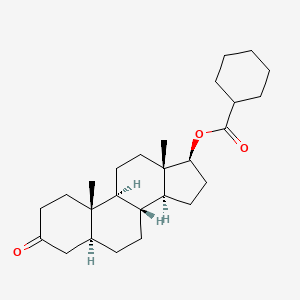
![2,5-Diazabicyclo[2.2.2]octane](/img/structure/B1196504.png)
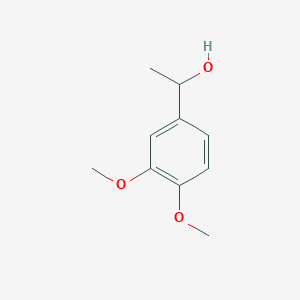
![2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine](/img/structure/B1196507.png)
